molecular formula C18H20N6O2S B2802889 5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-64-7

5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Katalognummer: B2802889
CAS-Nummer: 877638-64-7
Molekulargewicht: 384.46
InChI-Schlüssel: RUMKDFNPHHZZCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused triazolo-pyrimidinone core. Its structure includes a thioether-linked 2-oxoethyl chain connected to a 4-phenylpiperazine moiety, which may enhance solubility and receptor-binding affinity, particularly in central nervous system (CNS)-targeting applications .

Eigenschaften

IUPAC Name

5-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-13-11-15(25)19-17-20-21-18(24(13)17)27-12-16(26)23-9-7-22(8-10-23)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMKDFNPHHZZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves multiple steps. One common synthetic route includes the following steps :

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology

The compound exhibits significant biological activities:

  • Neuroprotective Properties : It has been shown to reduce endoplasmic reticulum stress and apoptosis in neuronal cells by inhibiting the expression of BIP and cleaved caspase-3.
  • Anti-inflammatory Effects : It inhibits the NF-kB inflammatory pathway, leading to decreased production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha.

Medicine

Due to its neuroprotective and anti-inflammatory properties, this compound is being explored as a potential therapeutic agent for:

  • Neurodegenerative diseases
  • Ischemic stroke
  • Traumatic brain injury

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, structurally similar compounds have demonstrated efficacy in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7.

Anticancer Activity Data

CompoundCell LineIC50 (μM)
5-Methyl...MDA-MB-23117.83
5-Methyl...MCF-719.73

These IC50 values indicate significant cytotoxicity compared to standard chemotherapeutics like Cisplatin.

Neuroprotective Effects

In a study examining the neuroprotective effects of this compound on human neuronal cells, it was found that treatment significantly reduced markers of apoptosis and inflammation. The findings suggest that this compound could be beneficial in treating conditions associated with neurodegeneration.

Anticancer Studies

Another study focused on the anticancer properties of triazolo-pyrimidine derivatives similar to this compound. The results indicated that these compounds could inhibit cancer cell growth effectively, suggesting their potential use in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves several molecular targets and pathways :

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Triazolo-Pyrimidinone Cores

Substituent Variations in Triazolo-Pyrimidinones
  • Compound B (2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one, ): Replaces the thioethyl-piperazine group with a thieno-pyridine ring. Exhibits reduced polarity compared to Compound A, likely due to the hydrophobic thieno group.
  • Compound C (7-(1-methyl-1H-pyrrol-2-yl)-5-thiophen-2-yl-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine, ): Lacks the pyrimidin-7(8H)-one ring and features a thiophene substituent.
Role of the Thioether Linkage
  • Compound D (6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one, ): Shares a thioether-oxoethyl chain but incorporates a thiazolo-pyrimidinone core. The thioxo group in Compound D increases metabolic stability compared to Compound A’s thioether, as sulfur oxidation is less likely .

Piperazine-Containing Analogues

  • Compound E (2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one, ): Features a 4-ethylpiperazine group linked via a conjugated system. The extended conjugation in Compound E may enhance π-π stacking interactions with aromatic residues in receptors, a property less pronounced in Compound A .
  • Compound F (N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide, ): Includes a 4-methylpiperazine substituent critical for kinase inhibition. The acrylamide group in Compound F enables covalent binding to targets, unlike Compound A, which relies on non-covalent interactions .

Key Observations :

  • The 4-phenylpiperazine group in Compound A may improve blood-brain barrier penetration compared to Compound E ’s 4-ethylpiperazine .
  • Thioether linkages (as in A and D ) enhance flexibility but may reduce metabolic stability compared to rigid fused rings in B .

Biologische Aktivität

5-Methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound that belongs to the class of triazolo-pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O3SC_{24}H_{25}N_3O_3S, with a molecular weight of 467.6 g/mol. The structure features a triazolo ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as anticancer agents. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds were reported at approximately 17.83 μM and 19.73 μM respectively, indicating significant cytotoxicity compared to standard chemotherapeutics like Cisplatin .

CompoundCell LineIC50 (μM)
5-Methyl...MDA-MB-23117.83
5-Methyl...MCF-719.73

Antimicrobial Activity

Triazolo derivatives have also been evaluated for their antimicrobial properties. A review of various studies indicated that compounds within this class exhibit substantial antibacterial and antifungal activities. For example, certain derivatives have demonstrated effective inhibition against pathogenic bacteria when tested against standard antibiotics . The structure-activity relationship suggests that modifications to the piperazine moiety can enhance antimicrobial efficacy.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting carbonic anhydrase and cholinesterase activities, which are critical in various physiological and pathological processes . This inhibition could lead to therapeutic applications in conditions such as glaucoma and Alzheimer's disease.

Case Studies

  • Antitumor Study : A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that modifications at the phenylpiperazine position significantly influenced antitumor activity. The best-performing compounds were subjected to further biological assays to elucidate their mechanisms of action .
  • Antimicrobial Assessment : Another investigation focused on the antibacterial properties of related triazole derivatives against multiple strains of bacteria. The findings indicated that certain modifications led to enhanced activity against resistant strains .

Q & A

Q. What are the key considerations for optimizing the synthetic yield of 5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?

  • Methodological Answer : Optimize reaction conditions using aprotic solvents (e.g., dimethylformamide) and bases (e.g., K₂CO₃) to facilitate thioether bond formation, a critical step in analogous triazolopyrimidine syntheses . Monitor intermediates via TLC/HPLC to ensure purity before proceeding to subsequent steps. Adjust temperature (80–100°C) and reaction time (12–24 hours) to balance yield and side reactions.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton environments and carbon frameworks, FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹), and X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. How can researchers assess the solubility and stability of this compound in biological buffers?

  • Methodological Answer : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) to determine solubility limits. Use dynamic light scattering (DLS) to monitor aggregation. Stability studies under UV light, varying temperatures (4°C vs. 25°C), and oxidative conditions (H₂O₂) can identify degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidine analogs?

  • Methodological Answer : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity. Compare results under standardized conditions (e.g., ATP concentration in kinase assays). Use isogenic cell lines to rule out off-target effects. Meta-analysis of structural analogs (e.g., 3-ethyl-6-methyl-[1,2,3]triazolo[4,5-d]pyrimidine) may clarify structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PI3Kγ or JAK2). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Pharmacophore mapping of the triazole core and phenylpiperazine moiety identifies critical interaction residues .

Q. What experimental designs mitigate challenges in scaling up multi-step syntheses?

  • Methodological Answer : Implement flow chemistry for hazardous steps (e.g., thiol-alkylation) to improve safety and reproducibility. Use Design of Experiments (DoE) to optimize parameters like reagent stoichiometry and solvent volume. Purify intermediates via column chromatography with gradient elution to handle polar byproducts .

Q. How do structural modifications (e.g., substituents on the piperazine ring) influence pharmacokinetic properties?

  • Methodological Answer : Synthesize derivatives with halogen (Cl, F) or methoxy groups on the phenylpiperazine moiety. Evaluate logP (via shake-flask) for lipophilicity and Caco-2 monolayer assays for permeability. Compare metabolic stability in liver microsomes (human vs. rodent) to identify optimal substituents .

Q. What methodologies confirm the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use RNA-seq or phosphoproteomics to map downstream signaling pathways in treated cells. CRISPR-Cas9 knockout of putative targets (e.g., PDE inhibitors) validates specificity. In vivo PET imaging with radiolabeled analogs (¹⁸F or ¹¹C) tracks biodistribution .

Data Contradiction & Validation

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Re-evaluate dosing regimens (e.g., bioavailability via oral vs. IV administration). Use LC-MS/MS to measure plasma/tissue concentrations and correlate with efficacy. Assess metabolite profiles to identify inactive or toxic derivatives. Cross-validate with transgenic models .

Q. What validation steps ensure reproducibility in biological assays across labs?

  • Methodological Answer :
    Adopt MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for experimental reporting. Share compound batches centrally to avoid batch variability. Use reference standards (e.g., staurosporine for kinase assays) and internal controls (e.g., Z’-factor >0.5) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.